![molecular formula C15H23N3O3 B3276665 Phenylalanyllysine CAS No. 6456-72-0](/img/structure/B3276665.png)
Phenylalanyllysine
Overview
Description
Scientific Research Applications
Inhibiting Bacterial Phenylalanyl-tRNA Synthetase
Phenylalanyl (Phe)-tRNA synthetase (Phe-RS) plays a crucial role in protein biosynthesis by catalyzing the transfer of phenylalanine to the Phe-specific transfer RNA. Research shows that Phenyl-thiazolylurea-sulfonamides, a novel class of potent inhibitors of bacterial Phe-RS, exhibit high potency and broad-spectrum activity against several bacterial strains, including Escherichia coli and Staphylococcus aureus. These compounds bind competitively with respect to the natural substrate Phe and display antibacterial activity partly antagonized by increasing concentrations of Phe, suggesting a new potential approach for antibacterial therapy (Beyer et al., 2004).
Biostimulant Action in Plant Growth
Plant-derived protein hydrolysates (PHs), which can include Phenylalanyllysine, are known to enhance plant growth and yield, particularly under environmental stress conditions. In tomato plants, for example, PH treatments positively influenced biomass accumulation and altered the metabolic profile, suggesting a role in improving plant tolerance to reactive oxygen species and oxidative stress. These changes involve a wide range of biochemical processes, including alterations in phytohormones and lipids (Paul et al., 2019).
Enhancing Transdermal Delivery
Phenylalanyl-glycine, closely related to Phenylalanyllysine, has been studied for its enhanced transdermal delivery. By chemically modifying Phenylalanyl-glycine with various fatty acids, its stability and permeability in the skin have been significantly improved. This suggests potential applications in transdermal drug delivery systems, where the stability and permeability of peptides are crucial (Yamamoto et al., 2003).
Role in Phenylketonuria Treatment
Phenylalanyllysine may have implications in the treatment of phenylketonuria (PKU), a genetic metabolic disease. Studies have explored the use of Phenylalanine ammonia lyase (PAL), which can interact with phenylalanine, as a treatment option for PKU. These studies highlight the therapeutic potential of enzymes and peptides related to phenylalanine metabolism in managing PKU (Finkel et al., 2016).
properties
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]hexanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3/c16-9-5-4-8-13(15(20)21)18-14(19)12(17)10-11-6-2-1-3-7-11/h1-3,6-7,12-13H,4-5,8-10,16-17H2,(H,18,19)(H,20,21)/t12-,13-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FADYJNXDPBKVCA-STQMWFEESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CCCCN)C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Phenylalanyllysine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029000 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
6456-72-0 | |
Record name | Phenylalanyllysine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029000 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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